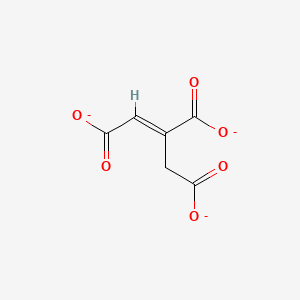

trans-Aconitate(3-)

描述

Contextualization within Central Carbon Metabolism

trans-Aconitate(3-), the conjugate base of trans-aconitic acid, is a tricarboxylic acid that holds a significant, albeit sometimes overlooked, position within the intricate network of central carbon metabolism. hmdb.ca While its isomer, cis-aconitate, is a well-established intermediate in the tricarboxylic acid (TCA) cycle, trans-aconitate also emerges from and influences this critical pathway. wikipedia.orgnih.gov The TCA cycle, a series of enzyme-catalysed chemical reactions, is a central hub of cellular respiration in all aerobic organisms, responsible for generating energy in the form of adenosine (B11128) triphosphate (ATP).

The formation of trans-aconitate can occur through two primary enzymatic routes connected to the TCA cycle. nih.govmdpi.com One pathway involves the isomerization of the TCA cycle intermediate, cis-aconitate, a reaction facilitated by the enzyme aconitate isomerase. mdpi.comfrontiersin.org Alternatively, trans-aconitate can be synthesized directly from citrate (B86180) via the action of citrate dehydrase. mdpi.comfrontiersin.org Once formed, trans-aconitate can accumulate and is considered a storage pool of tricarboxylic acids in some organisms, particularly in higher plants. mdpi.comfrontiersin.org This accumulation is not merely a passive event; trans-aconitate can act as a regulator of the TCA cycle by inhibiting the enzyme aconitase. mdpi.comresearchgate.net Aconitase is the very enzyme responsible for the conversion of citrate to isocitrate via cis-aconitate. mdpi.com This inhibitory action underscores the feedback role trans-aconitate can play in modulating metabolic flux.

Furthermore, the metabolic fate of trans-aconitate is not a dead end. In certain microorganisms, such as the soil bacterium Pseudomonas sp. WU-0701, an aconitate isomerase enables the conversion of trans-aconitate back to cis-aconitate, allowing the organism to utilize it as a sole carbon source by feeding it back into the TCA cycle. mdpi.comencyclopedia.pub This metabolic flexibility highlights the dynamic nature of trans-aconitate's involvement in central carbon metabolism.

Historical Perspective of trans-Aconitate(3-) Research

The discovery of aconitic acid dates back to 1820, when Swiss chemist and apothecary Jacques Peschier first isolated it from the plant Aconitum napellus. wikipedia.orgebi.ac.uk Early research focused on the chemical properties and synthesis of aconitic acid. It was established that aconitic acid could be synthesized by the dehydration of citric acid using sulfuric acid, a process that yields a mixture of its cis and trans isomers. wikipedia.orgebi.ac.uk

The biological significance of aconitate, particularly the cis isomer, became apparent with the elucidation of the TCA cycle. cis-Aconitate was identified as a fleeting intermediate in the conversion of citrate to isocitrate, a reaction catalyzed by the enzyme aconitase. wikipedia.orgmdpi.com

Research into trans-aconitate's specific biological roles gained momentum later. A significant finding was the identification of trans-aconitate as a competitive inhibitor of aconitase. oup.comresearchgate.net This discovery, reported as early as 1949, hinted at a regulatory function for this isomer. oup.com Further studies in the 1960s began to uncover the presence and metabolism of trans-aconitate in various organisms. For instance, aconitate isomerase, the enzyme that interconverts the cis and trans forms, was first detected in bacteria in 1961. frontiersin.org Subsequent research using radioactive labeling in maize roots provided evidence for the existence and utilization of trans-aconitic acid in higher plants. frontiersin.org

More recent research has delved into the genetic and molecular mechanisms governing trans-aconitate metabolism. For example, a gene operon responsible for trans-aconitic acid biosynthesis has been identified in the bacterium Bacillus thuringiensis. nih.govnih.gov This operon includes genes for an aconitate isomerase and a transporter protein, highlighting a dedicated system for its production and secretion. nih.gov Additionally, the discovery of a trans-aconitate assimilation system in bacteria like Bacillus velezensis further illuminates its role as a carbon source and signaling molecule in microbial communities. oup.comnih.gov

| Key Research Milestones | Description | Year | References |

| Isolation of Aconitic Acid | First isolated from Aconitum napellus. | 1820 | wikipedia.orgebi.ac.uk |

| Inhibition of Aconitase | trans-Aconitate identified as a competitive inhibitor of aconitase. | 1949 | oup.com |

| Discovery of Aconitate Isomerase | Enzyme responsible for interconverting cis- and trans-aconitate first detected in bacteria. | 1961 | frontiersin.org |

| trans-Aconitate in Plants | Evidence for the utilization of trans-aconitic acid in maize roots. | 1964 | frontiersin.org |

| trans-Aconitate Biosynthesis Operon | Identification of a gene operon for trans-aconitic acid biosynthesis in Bacillus thuringiensis. | 2017 | nih.govnih.gov |

| trans-Aconitate Assimilation System | Discovery of a system for trans-aconitate sensing and catabolism in Bacillus velezensis. | 2023 | oup.comnih.gov |

Structural Isomerism and Biological Relevance of Aconitates

Aconitic acid exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. wikipedia.org The distinction between these isomers lies in the spatial arrangement of the carboxyl groups around the carbon-carbon double bond. This structural difference, though seemingly subtle, has profound implications for their respective biological roles.

cis-Aconitate is primarily known as an enzyme-bound intermediate in the TCA cycle. mdpi.com It is formed from citrate by the enzyme aconitase and is then rapidly converted by the same enzyme to isocitrate. mdpi.com Its transient nature means that it does not typically accumulate to high concentrations within the cell.

In contrast, trans-aconitate is the more thermodynamically stable of the two isomers. mdpi.com This stability allows it to accumulate in various organisms, particularly in plants, where it can act as a stored pool of tricarboxylic acids. mdpi.comfrontiersin.org The biological relevance of trans-aconitate extends beyond simple storage. Due to its structural similarity to cis-aconitate, it can act as a competitive inhibitor of aconitase, thereby regulating the flow of metabolites through the TCA cycle. oup.comresearchgate.net

The interconversion between the two isomers is catalyzed by the enzyme aconitate isomerase. frontiersin.org This enzyme has been found in both microorganisms and plants, enabling them to either produce trans-aconitate from the TCA cycle intermediate or to utilize environmental trans-aconitate by converting it to the metabolically active cis form. frontiersin.orgoup.com

| Isomer | Key Structural Feature | Primary Biological Role | Relative Stability |

| cis-Aconitate | Carboxyl groups on the same side of the C=C double bond. | Intermediate in the TCA cycle. | Less stable. |

| trans-Aconitate | Carboxyl groups on opposite sides of the C=C double bond. | Storage form, regulator of aconitase. | More stable. |

Structure

3D Structure

属性

分子式 |

C6H3O6-3 |

|---|---|

分子量 |

171.08 g/mol |

IUPAC 名称 |

(E)-prop-1-ene-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/p-3/b3-1+ |

InChI 键 |

GTZCVFVGUGFEME-HNQUOIGGSA-K |

SMILES |

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |

手性 SMILES |

C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)[O-] |

规范 SMILES |

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of Trans Aconitate 3

Formation from cis-Aconitate(3-)

The formation of trans-aconitate(3-), a tricarboxylic acid anion, is intrinsically linked to its geometric isomer, cis-aconitate(3-), a key intermediate in the citric acid (TCA) cycle. The conversion between these two isomers can occur through both enzymatic and non-enzymatic processes.

Enzymatic Interconversion Mechanisms

The primary enzymatic route for the formation of trans-aconitate(3-) from cis-aconitate(3-) is catalyzed by the enzyme aconitate isomerase . nih.govfrontiersin.org This enzyme facilitates the reversible isomerization between the two forms. nih.gov While the reaction is reversible, the equilibrium often favors the formation of trans-aconitate. nih.gov

In several microbial systems, aconitate isomerase plays a crucial role in specific metabolic pathways. For instance, in the bacterium Bacillus thuringiensis, the TbrA protein has been identified as an aconitate isomerase responsible for converting cis-aconitate, an intermediate of the TCA cycle, into trans-aconitate. nih.gov Similarly, in the fungus Ustilago maydis, the enzyme aconitate-Δ-isomerase (Adi1) catalyzes the interconversion of cis- and trans-aconitate, reaching an equilibrium with approximately 88% trans-aconitate and 12% cis-aconitate. researchgate.net

Another enzyme, aconitase (aconitate hydratase), which is central to the TCA cycle, catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate. wikipedia.org While its primary role is not the production of free trans-aconitate, the mechanism involves a "flip" of the enzyme-bound cis-aconitate, which allows for the dehydration and hydration steps to occur on opposite faces of the molecule, ensuring the correct stereochemistry. wikipedia.org It has been proposed that two separate enzymes can lead to trans-aconitate formation: aconitase converting cis- to trans-aconitate and citrate dehydrase converting citrate to trans-aconitate. researchgate.netmdpi.com

Non-Enzymatic Isomerization Processes

Under certain conditions, the isomerization of cis-aconitate to trans-aconitate can also proceed non-enzymatically. It has been suggested that under forced reaction conditions, such as elevated temperatures (160°-200°C) and high pH (11.6 or higher), trans-aconitate can be isomerized to the cis form. oddwheel.com The conversion may involve the removal of a proton from the CH2 group, which is acidic due to its position relative to a carboxyl group and a double bond. oddwheel.com

Precursors and Downstream Metabolites of trans-Aconitate(3-)

The primary precursor for the biosynthesis of trans-aconitate(3-) is cis-aconitate(3-) , which is itself an intermediate in the TCA cycle, formed from the dehydration of citrate by the enzyme aconitase. nih.govwikipedia.org

Once formed, trans-aconitate(3-) can be a substrate for several metabolic conversions, leading to various downstream metabolites. A notable example is its role in the biosynthesis of itaconic acid . In the fungus Ustilago maydis, trans-aconitate is decarboxylated by the enzyme trans-aconitate decarboxylase (Tad1) to produce itaconic acid. researchgate.netuniprot.orgoup.com

In some organisms, trans-aconitate can be methylated. The enzyme trans-aconitate 3-methyltransferase (TMT1) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to trans-aconitate, forming 3-methyltrans-aconitate . ontosight.aiuniprot.orguniprot.org This methylation is thought to reduce the toxicity of trans-aconitate, which can inhibit aconitase. uniprot.orguniprot.orgnih.gov

Furthermore, gut microbial metabolism can convert trans-aconitate into tricarballylic acid . plos.org

trans-Aconitate(3-) as a Branch-Point Metabolite

trans-Aconitate(3-) serves as a branch-point metabolite, diverting carbon flow from the central TCA cycle into specialized metabolic pathways. Its formation from cis-aconitate represents a departure from the canonical progression of the TCA cycle, where cis-aconitate is typically hydrated to isocitrate. nih.govwikipedia.org

This branching is evident in the production of itaconic acid in Ustilago maydis, where cis-aconitate is first isomerized to trans-aconitate before being decarboxylated. researchgate.netuniprot.orgoup.com This pathway effectively channels a TCA cycle intermediate towards the synthesis of a secondary metabolite. Similarly, the methylation of trans-aconitate represents another metabolic fate, potentially for detoxification or regulatory purposes. uniprot.orguniprot.orgnih.gov In plants, the accumulation of trans-aconitate can act as a stored pool of tricarboxylic acids. frontiersin.org

Comparative Biosynthesis in Different Biological Kingdoms

Microbial Systems

The biosynthesis of trans-aconitate and its subsequent metabolic roles have been characterized in various microbial systems.

In bacteria such as Bacillus thuringiensis , a gene operon (tbr) is responsible for the biosynthesis of trans-aconitic acid. The tbrA gene encodes an aconitate isomerase that converts cis-aconitate from the TCA cycle into trans-aconitate. nih.gov The tbrB gene product is believed to be a transporter that facilitates the export of trans-aconitate out of the cell. nih.gov Some bacteria have also evolved systems to utilize environmental trans-aconitic acid as a carbon source. For instance, Bacillus velezensis possesses a tar operon, which is activated by trans-aconitic acid and encodes an aconitate isomerase (TarA) and a transporter (TarB) to import and isomerize it to cis-aconitic acid for entry into the central metabolism. oup.comresearchgate.netoup.com

In the fungal kingdom, the basidiomycete fungus Ustilago maydis produces itaconic acid via a pathway involving trans-aconitate. researchgate.netoup.comresearchgate.net The process begins with the export of cis-aconitate from the mitochondria. In the cytosol, the enzyme aconitate-delta-isomerase (Adi1) converts cis-aconitate to trans-aconitate. uniprot.org Subsequently, trans-aconitate decarboxylase (Tad1) catalyzes the decarboxylation of trans-aconitate to yield itaconic acid. researchgate.netuniprot.orgoup.com In the fungus Aspergillus terreus , an industrial producer of itaconic acid, genetic engineering has been employed to produce trans-aconitic acid. By deleting the gene for cis-aconitate decarboxylase (cadA), the production of itaconic acid is blocked, leading to the accumulation of cis- and trans-aconitic acid. researchgate.netresearchgate.net Heterologous expression of aconitate isomerase in this engineered strain can further enhance the specific production of trans-aconitic acid. researchgate.netresearchgate.net

Plant Metabolism

trans-Aconitate is a significant organic acid in many higher plants, where it can accumulate to substantial levels, sometimes exceeding 1% of the plant's dry weight in cereals. frontiersin.orgnih.gov Unlike its isomer cis-aconitate, which is a transient intermediate in the tricarboxylic acid (TCA) cycle, trans-aconitate forms a stable, stored pool of fixed carbon. frontiersin.orgfrontiersin.org Its accumulation serves several physiological functions, including the regulation of the TCA cycle, balancing redox levels, and potentially acting as a defense compound. frontiersin.orgmdpi.com

Two primary biosynthetic pathways for trans-aconitate have been proposed in plants, both closely linked to the TCA cycle. mdpi.comnih.gov

Isomerization from cis-Aconitate : The conventional TCA cycle involves the enzyme aconitase, which catalyzes the conversion of citrate to isocitrate through a cis-aconitate intermediate. frontiersin.orgmdpi.com The enzyme aconitate isomerase can then convert this cis-aconitate into the more stable trans-aconitate. mdpi.com This isomerization is reversible, but the equilibrium favors the trans form. mdpi.com The activity of aconitate isomerase has been shown to be induced by light in barley leaves. frontiersin.org

Direct Dehydration of Citrate : A second pathway involves the direct conversion of citrate to trans-aconitate, a reaction catalyzed by the enzyme citrate dehydrase. mdpi.comoup.com In maize, two isozymes of citrate dehydrase have been identified and purified. oup.com The formation of trans-aconitate by this enzyme in mitochondria is stimulated by increased citrate concentrations, whereas in the cytosol, it is enhanced by higher potassium concentrations. frontiersin.org

The accumulation of trans-aconitate plays a regulatory role in cellular metabolism. It is an effective inhibitor of the mitochondrial form of aconitase, thereby potentially controlling the flux through the TCA cycle. frontiersin.orgfrontiersin.org Its inhibition of the cytosolic aconitase is less potent. frontiersin.orgfrontiersin.org By chelating magnesium ions, trans-aconitate can also influence the aconitase equilibrium, directing metabolism more towards isocitrate formation, which is a precursor for amino acid biosynthesis. frontiersin.org

Beyond its metabolic roles, trans-aconitate has been identified as an antifeedant, offering protection against insects like the brown planthopper. frontiersin.orgmdpi.com High concentrations of trans-aconitate are found in various grasses, including rye, wheat, barley, and maize. mdpi.comoup.com

Table 1: Key Enzymes and Pathways in Plant trans-Aconitate(3-) Metabolism

| Enzyme/Pathway | Substrate(s) | Product(s) | Cellular Location | Regulatory Factors | Function |

| Aconitate Isomerase Pathway | |||||

| Aconitase | Citrate | cis-Aconitate, Isocitrate | Mitochondria, Cytosol | Inhibited by trans-aconitate | TCA Cycle Intermediate Formation |

| Aconitate Isomerase | cis-Aconitate | trans-Aconitate | - | Induced by light (in barley) | Biosynthesis of trans-aconitate |

| Citrate Dehydrase Pathway | |||||

| Citrate Dehydrase | Citrate | trans-Aconitate | Mitochondria, Cytosol | Stimulated by citrate (mitochondria) and K+ (cytosol) | Biosynthesis of trans-aconitate |

Animal Systems

In animal systems, trans-aconitate(3-) does not appear to be a standard intermediate of endogenous metabolic pathways in the way that cis-aconitate is within the TCA cycle. numberanalytics.comcuny.edu The presence of trans-aconitate in animals is primarily attributed to exogenous sources, particularly the diet of herbivores. oup.com Whether it can be synthesized endogenously in animals remains an open research question. oup.com

Significant research has focused on ruminant animals, such as sheep and cattle, which can ingest large quantities of trans-aconitate from consuming certain forage grasses, especially in early spring. nih.govscispace.com In these grasses, trans-aconitate concentrations can reach levels of 1-4.2% of dry weight. nih.gov

Upon ingestion by ruminants, trans-aconitate is rapidly metabolized by microorganisms within the rumen. scispace.comcambridge.org Instead of being absorbed directly, it is converted into tricarballylic acid (tricarballylate). scispace.comcambridge.org This conversion is a fermentation process carried out by rumen bacteria. cambridge.org It is the tricarballylate (B1239880), not the trans-aconitate, that is then absorbed from the rumen into the bloodstream. scispace.com

Studies in sheep have shown that after ingestion of trans-aconitate, it is tricarballylate that is detected in the plasma. cambridge.org While high doses of intravenously injected trans-aconitate were found to be tolerated by sheep with only slight modifications to plasma calcium and magnesium, its dietary intake leads to the absorption of tricarballylate. scispace.compublish.csiro.au This microbial metabolite, tricarballylate, is a known inhibitor of the enzyme aconitase and can chelate magnesium. scispace.comcambridge.org The presence of tricarballylate absorbed from the gut is implicated in the etiology of grass tetany, a metabolic disorder in ruminants characterized by hypomagnesemia. frontiersin.orgscispace.com

In non-ruminant animals, the metabolism of trans-aconitate is less understood. However, one study identified trans-aconitate in the urine of dairy cattle, suggesting it is a component of their metabolic profile, though its origin could be dietary and its metabolic fate is not fully elucidated. animbiosci.org The enzymes responsible for metabolizing trans-aconitate directly within animal tissues have not been clearly identified. publish.csiro.au

Table 2: Research Findings on trans-Aconitate(3-) in Animal Systems (Ruminants)

| Finding | Animal Model | Source of trans-Aconitate | Key Outcome | Implication |

| Rapid microbial metabolism | Sheep, Cattle | Dietary (Forage Grasses) | trans-Aconitate is converted to tricarballylate in the rumen. scispace.comcambridge.org | Tricarballylate, not trans-aconitate, is the primary compound absorbed into the bloodstream. scispace.com |

| Plasma metabolite identification | Sheep | Oral administration | Tricarballylate was detected in plasma after trans-aconitate ingestion. cambridge.org | Confirms the ruminal conversion and subsequent absorption of the metabolite. |

| Urinary excretion | Dairy Cattle | Unspecified (likely diet) | trans-Aconitate was measured as a metabolite in urine. animbiosci.org | Suggests renal clearance is a route of excretion, but the metabolic origin is unclear. |

| Metabolic disorder link | Grazing Cattle | Dietary (Pasture Grasses) | Ingested trans-aconitate leads to tricarballylate, which can chelate magnesium. frontiersin.orgscispace.com | Implicated as a contributing factor to grass tetany (hypomagnesemia). nih.govfrontiersin.org |

Enzymology and Biochemical Interactions Involving Trans Aconitate 3

Aconitate Hydratase (Aconitase) Family Interactions with trans-Aconitate(3-)

Aconitase, also known as aconitate hydratase, is a key enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, with cis-aconitate as an intermediate. creative-enzymes.comwikipedia.org trans-Aconitate is a well-established competitive inhibitor of aconitase. creative-enzymes.com

Substrate Specificity and Affinity of Aconitase Isoforms

Aconitase exists in different isoforms, primarily mitochondrial (mAcn) and cytosolic (cAcn), which exhibit distinct characteristics. mdpi.comwordpress.com While both isoforms catalyze the same fundamental reaction, they can display differences in their interaction with substrates and inhibitors. trans-Aconitate acts as a potent inhibitor for aconitase. researchgate.net The inhibitory effect of trans-aconitate can be mitigated through its methylation by trans-aconitate methyltransferase, which significantly reduces its inhibitory capacity. researchgate.netacs.org

Stereochemical Considerations in Enzyme-Substrate Binding

The binding of substrates and inhibitors to aconitase is highly stereospecific, a feature dictated by the three-dimensional structure of the enzyme's active site. creative-enzymes.compnas.org The active site contains a [4Fe-4S] iron-sulfur cluster that is crucial for catalysis. wikipedia.org One of the iron atoms of this cluster directly coordinates with the substrate. wikipedia.org

Crystal structures of mitochondrial aconitase in complex with the inhibitor trans-aconitate have been resolved, providing detailed insights into the binding mode. nih.gov These studies reveal that trans-aconitate binds to the active site, and its structure serves as a model for how the natural intermediate, cis-aconitate, might bind. nih.gov The binding of trans-aconitate involves coordination with the Fe4 atom of the [4Fe-4S] cluster. nih.gov The stereochemistry of the enzyme-inhibitor complex highlights the precise orientation required for interaction, where specific carboxyl and hydroxyl groups of the ligand interact with amino acid residues and the iron-sulfur cluster within the active site. pnas.orgnih.gov This precise three-point attachment is fundamental to the enzyme's mechanism and its inhibition by molecules like trans-aconitate. creative-enzymes.com

Identification and Characterization of Enzymes Utilizing or Modulating trans-Aconitate(3-)

Beyond its role as an aconitase inhibitor, trans-aconitate is a substrate for other enzymes, which modulate its concentration and biological activity.

Ligand Binding Studies

Ligand binding studies have been instrumental in characterizing the interactions between trans-aconitate and various enzymes. Nuclear Magnetic Resonance (NMR) studies have been used to detect the formation of a ternary complex between aconitase, a metal ion (like Mn(II)), and trans-aconitate. researchgate.net These studies confirmed that trans-aconitate competes with the substrate citrate for the metal binding site on the enzyme. researchgate.net

In the bacterium Shewanella oneidensis, a protein named PrpF has been identified as a trans-aconitate isomerase. nih.govrcsb.org Crystallographic studies of PrpF complexed with trans-aconitate have elucidated the active site and the interactions necessary for its isomerase activity. nih.gov

Enzyme Kinetic Analysis

Enzyme kinetic analyses have provided quantitative data on the interaction of trans-aconitate with various enzymes.

trans-Aconitate Methyltransferase (TMT1): This enzyme, found in organisms like Saccharomyces cerevisiae and Escherichia coli, catalyzes the methylation of trans-aconitate. ontosight.aiuniprot.orguniprot.org This methylation is a detoxification mechanism, as the resulting methyl ester of trans-aconitate is a significantly weaker inhibitor of aconitase. researchgate.netacs.org Kinetic studies of yeast TMT1 have shown a Km value of 0.66 mM for trans-aconitate, indicating it is the preferred substrate. researchgate.net The enzyme can also methylate other related compounds like cis-aconitate and itaconate, but with much lower efficiency. researchgate.net For instance, the Km for cis-aconitate is 74 mM. researchgate.net The E. coli enzyme also shows a high affinity for trans-aconitate.

Aconitase Isomerase (PrpF): In vitro studies have demonstrated that the PrpF protein from Shewanella oneidensis can catalyze the isomerization of trans-aconitate to cis-aconitate. nih.govrcsb.org This activity is proposed to proceed through a base-catalyzed proton abstraction mechanism. nih.gov

Table 1: Kinetic Parameters of Enzymes Acting on trans-Aconitate

| Enzyme | Organism | Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference |

|---|---|---|---|---|---|

| trans-Aconitate 3-Methyltransferase (TMT1) | Saccharomyces cerevisiae | trans-Aconitate | 0.66 | 44.8 | uniprot.orgresearchgate.net |

| cis-Aconitate | 74 | 12.1 | uniprot.orgresearchgate.net | ||

| Itaconate | 44 | 26.9 | uniprot.orgresearchgate.net |

Allosteric Regulation of Enzyme Activity by trans-Aconitate(3-)

While trans-aconitate is a direct competitive inhibitor of aconitase, its role in allosteric regulation of other enzymes is less defined in the current literature. Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's activity.

The accumulation of trans-aconitate can inhibit aconitase, leading to a buildup of citrate. proteopedia.org This citrate accumulation can, in turn, allosterically inhibit enzymes earlier in the metabolic pathway, such as citrate synthase, demonstrating an indirect regulatory role for trans-aconitate. proteopedia.org

In some bacteria, a transcriptional regulator, TamR, binds to the promoter region of the gene encoding trans-aconitate methyltransferase. researchgate.net The binding of TamR is attenuated by trans-aconitate and its structural relatives (citrate, cis-aconitate, and isocitrate), suggesting a direct role for these molecules in regulating the expression of the enzyme that detoxifies trans-aconitate. researchgate.net

Enzyme Inhibition by trans-Aconitate(3-)

trans-Aconitate(3-), the more stable isomer of cis-aconitate, is recognized as a significant inhibitor of several key enzymes, most notably aconitase within the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net Its inhibitory action can disrupt metabolic flux, and organisms have evolved mechanisms to mitigate its effects. researchgate.netnih.gov

Aconitase Inhibition

trans-Aconitate is a well-documented and potent inhibitor of aconitase (aconitate hydratase, EC 4.2.1.3), the enzyme responsible for the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate. researchgate.netcreative-enzymes.comnih.gov The nature of this inhibition is complex and depends on the substrate being acted upon by the enzyme. researchgate.net

Research has demonstrated that trans-aconitate acts as a linear competitive inhibitor when cis-aconitate is the substrate. researchgate.net This is attributed to trans-aconitate's structural similarity to cis-aconitate, allowing it to bind to the enzyme's active site and compete with the natural substrate. researchgate.net However, when citrate or isocitrate are the substrates, trans-aconitate exhibits noncompetitive inhibition. researchgate.net This dual inhibitory pattern suggests that the enzyme exists in different conformational states, one that preferentially binds cis-aconitate and another that binds citrate and isocitrate. researchgate.net The crystal structure of mitochondrial aconitase complexed with trans-aconitate has been solved, providing a model for how the inhibitor binds to the enzyme's [4Fe-4S] cluster. nih.gov This binding mimics some, but not all, of the interactions made by the natural substrate, isocitrate. wordpress.compnas.org

The inhibitory effect of trans-aconitate on aconitase is a critical regulatory point in metabolism. During the aconitase-catalyzed reaction, the intermediate cis-aconitate can be released from the enzyme and spontaneously convert to the more stable trans-aconitate. researchgate.net This newly formed trans-aconitate can then inhibit the enzyme, blocking the conversion of citrate to isocitrate and potentially leading to an accumulation of citrate. researchgate.netresearchgate.net To counteract this, some organisms possess enzymes like trans-aconitate methyltransferase, which methylates trans-aconitate, converting it into a form that is no longer an effective inhibitor of aconitase. researchgate.netnih.gov

| Enzyme | Substrate | Inhibition Type by trans-Aconitate(3-) | Reference |

|---|---|---|---|

| Aconitase | cis-Aconitate | Competitive | researchgate.net |

| Citrate | Noncompetitive | researchgate.net | |

| Isocitrate | Noncompetitive | researchgate.net |

Inhibition of Other Enzymes

While the inhibition of aconitase is the most studied interaction, research suggests trans-aconitate may affect other enzymes as well.

Methylisocitrate Lyase: In the context of the methylcitrate cycle, which processes propionate, the enzyme 2-methylisocitrate lyase is crucial. biorxiv.org While isocitrate is a known inhibitor of this enzyme, the direct inhibitory effect of trans-aconitate is less characterized. However, the structural similarities between these molecules suggest a potential for interaction. biorxiv.org

PleD Protein: A computational study using molecular docking screened a large database of natural products and predicted that trans-aconitic acid is a possible ligand and inhibitor of the PleD protein. mdpi.com PleD is a diguanylate cyclase involved in the formation of cyclic di-GMP, a critical signaling molecule for quorum sensing and biofilm formation in bacteria. mdpi.com

Mitigation of Inhibition

The potent inhibitory nature of trans-aconitate has led to the evolution of detoxification pathways. In organisms like Saccharomyces cerevisiae and Escherichia coli, the enzyme trans-aconitate methyltransferase catalyzes the methyl esterification of trans-aconitate. nih.gov This modification prevents trans-aconitate from inhibiting aconitase and other potential enzyme targets, thereby allowing metabolic pathways like the TCA cycle to function efficiently. researchgate.netnih.gov

Biological Roles and Cellular Functions of Trans Aconitate 3

Role in the Tricarboxylic Acid (TCA) Cycle and Variants

The TCA cycle is a central metabolic hub for the oxidation of acetyl-CoA to generate energy and biosynthetic precursors. libretexts.org While cis-aconitate is a direct intermediate in the cycle, formed from citrate (B86180) and isomerized to isocitrate by the enzyme aconitase, trans-aconitate is not a direct participant in the canonical sequence of reactions. semanticscholar.orgencyclopedia.pub Instead, its presence and metabolism are often associated with variations and bypasses of the main cycle.

In certain organisms, particularly some fungi and bacteria, trans-aconitate is a key component of metabolic shunts that bypass certain steps of the TCA cycle. libretexts.org A notable example is the itaconic acid production pathway in the fungus Ustilago maydis. In this organism, cis-aconitate is isomerized to trans-aconitate by the enzyme aconitate-delta-isomerase (Adi1). Subsequently, the enzyme trans-aconitate decarboxylase (Tad1) catalyzes the decarboxylation of trans-aconitate to produce itaconic acid. oup.com This pathway effectively diverts carbon from the TCA cycle. oup.com

Anaplerosis refers to the replenishment of TCA cycle intermediates that have been removed for biosynthetic purposes, while cataplerosis is the removal of these intermediates. jianhaidulab.com The metabolism of trans-aconitate can be viewed within this framework. For instance, in bacteria capable of utilizing trans-aconitic acid as a carbon source, its assimilation represents an anaplerotic contribution. nih.gov Bacteria such as Bacillus velezensis possess a specific transport system and an aconitate isomerase to import and convert trans-aconitate into the TCA cycle intermediate cis-aconitate, thereby replenishing the cycle. nih.gov

Conversely, the diversion of aconitate to form trans-aconitate and subsequently other metabolites like itaconic acid can be considered a cataplerotic process, as it removes a potential TCA cycle substrate. oup.com The balance between these processes is crucial for maintaining metabolic homeostasis. vedantu.com

Bypass Mechanisms

Involvement in the Glyoxylate (B1226380) Cycle and Malate-Aspartate Shuttle

The glyoxylate cycle is an anabolic pathway that bypasses the two decarboxylation steps of the TCA cycle, enabling organisms to convert fats into carbohydrates. researchgate.net This cycle utilizes two key enzymes: isocitrate lyase and malate (B86768) synthase. mdpi.com Isocitrate lyase cleaves isocitrate to succinate (B1194679) and glyoxylate. While cis-aconitate is the precursor to isocitrate, the formation and potential accumulation of trans-aconitate can influence the substrate availability for the glyoxylate cycle.

Potential as a Signaling Molecule or Regulator of Gene Expression

Emerging research suggests that trans-aconitate may have roles beyond that of a simple metabolic intermediate, potentially acting as a signaling molecule that can modulate gene expression.

In bacteria, the presence of trans-aconitic acid in the environment can trigger a specific transcriptional response. In Bacillus velezensis, a transcriptional regulator, TarR, senses extracellular trans-aconitic acid. nih.gov Upon binding trans-aconitate, TarR activates the expression of the tar operon, which encodes a transporter for trans-aconitic acid and an aconitate isomerase. nih.gov This is a clear example of trans-aconitate acting as an external signal to induce the expression of genes required for its own metabolism. nih.gov Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription. savemyexams.com Their activation or repression of gene transcription is a key mechanism of gene expression regulation. savemyexams.com

Post-transcriptional regulation, which includes processes like mRNA stability and translation, is another level at which metabolites can exert control. The enzyme aconitase itself has a dual function in many organisms. In its active form, it functions as a catalytic enzyme in the TCA cycle. However, under conditions of iron depletion or oxidative stress, the iron-sulfur cluster of cytosolic aconitase can be lost, converting the protein into an iron regulatory protein (IRP1). nih.gov IRP1 binds to iron-responsive elements (IREs) in the untranslated regions of specific mRNAs, such as those for ferritin and the transferrin receptor, thereby regulating their translation and stability. nih.gov While this regulatory switch is primarily associated with the aconitase protein rather than the trans-aconitate molecule itself, the metabolic context, including the concentrations of aconitate isomers, can influence the cellular redox state and iron homeostasis, which in turn modulate this post-transcriptional switch. nih.gov

Furthermore, in yeast, trans-aconitate is methylated by the enzyme trans-aconitate 3-methyltransferase (Tmt1). uniprot.org This methylation is thought to be a detoxification mechanism, reducing the potential toxicity of trans-aconitate that can spontaneously form from cis-aconitate. uniprot.org This enzymatic modification represents a form of post-translational control over the levels of a potentially bioactive metabolite. In yeast, decapping activators like Edc3 and Scd6, along with Dhh1, play a role in the post-transcriptional repression of pathways that are typically induced during starvation. elifesciences.org This highlights the complex layers of post-transcriptional and translational control that govern cellular metabolism. nih.govfrontiersin.org

Transcriptional Regulation

Role in Oxidative Stress Responses and Redox Homeostasis (non-human, non-clinical)

trans-Aconitate(3-), along with its related isomers, is closely linked to cellular redox homeostasis, primarily through the activity of the enzyme aconitase. Aconitase, which catalyzes the reversible isomerization of citrate to isocitrate via cis-aconitate, is a key enzyme in the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org This enzyme contains an iron-sulfur ([4Fe-4S]) cluster in its active site, which makes it exceptionally sensitive to oxidative and nitrosative stress. nih.govresearchgate.netresearchgate.nettandfonline.com

In various non-human organisms, aconitase acts as a sensor for oxidative stress. researchgate.net Reactive oxygen species (ROS) can lead to the oxidative inactivation of aconitase by causing the loss of a labile iron atom from its [4Fe-4S] cluster, converting it to an inactive [3Fe-4S]+ form. researchgate.netresearchgate.net This inactivation has significant repercussions for cellular metabolism and redox balance. researchgate.nettandfonline.com For instance, a partial loss of aconitase activity slows the metabolic flux through the TCA cycle, which in turn reduces the generation of NADH and FADH2 and can lead to decreased ROS production from the electron transport chain. researchgate.netresearchgate.nettandfonline.com

In plants like Arabidopsis thaliana and Nicotiana benthamiana, the modulation of aconitase activity is a component of the response to oxidative stress. nih.govresearchgate.netfrontiersin.org Knockout or silencing of aconitase genes in these plants has been shown to increase tolerance to oxidative stress induced by superoxide-generating compounds. nih.govresearchgate.net Inhibition of aconitase by ROS or reactive nitrogen species (RNS) can lead to the accumulation of citrate. frontiersin.org This accumulation of citrate has been proposed as a mechanism to control ROS concentrations in plant cells. frontiersin.org Furthermore, in Arabidopsis, cytosolic aconitase (ACO3) may influence cellular redox balance by regulating the stability of certain mRNAs, such as that for chloroplastic CuZn superoxide (B77818) dismutase 2, an important antioxidant enzyme. oup.com

In bacteria, different aconitase isozymes exhibit varying sensitivities to oxidative stress. For example, some bacteria produce aconitase A (AcnA) isozymes that are more resistant to oxidation than aconitase B (AcnB), allowing the cell to maintain TCA cycle metabolism under superoxide stress. nih.gov In Achromobacter denitrificans, a specific aconitase, AcnA3, shows extreme resistance to oxidation and reactive nitrogen species, contributing to the bacterium's tolerance to high nitrite (B80452) levels. nih.gov

trans-Aconitate itself is a potent inhibitor of aconitase. researchgate.netnih.govmdpi.com Its accumulation can therefore regulate the TCA cycle. frontiersin.orgmdpi.com To prevent this toxic accumulation and ensure metabolic flux, some organisms utilize enzymes like trans-aconitate methyltransferase to convert trans-aconitate into its less inhibitory methyl ester form. researchgate.netmdpi.com

Contributions to Secondary Metabolism in Specific Organisms

trans-Aconitate(3-) serves as a key intermediate in the biosynthesis of specialized secondary metabolites in certain microorganisms. oup.comnih.gov A prominent example is the production of itaconic acid, a valuable bio-based chemical, by the basidiomycete fungus Ustilago maydis. nih.govresearchgate.netbanrepcultural.org

Unlike other fungi such as Aspergillus terreus, which produces itaconic acid directly from the TCA cycle intermediate cis-aconitate, U. maydis employs an alternative pathway involving trans-aconitate. nih.govnih.gov This pathway consists of two main enzymatic steps that occur in the cytosol: researchgate.netuniprot.org

Isomerization : cis-Aconitate is transported from the mitochondria to the cytosol by a mitochondrial tricarboxylic acid transporter (Mtt1). nih.govuniprot.org In the cytosol, the enzyme aconitate-Δ-isomerase (Adi1) converts cis-aconitate into trans-aconitate. nih.govresearchgate.netuniprot.org

Decarboxylation : The resulting trans-aconitate is then decarboxylated by the enzyme trans-aconitate decarboxylase (Tad1) to produce itaconic acid. nih.govresearchgate.netuniprot.org

The genes encoding these enzymes (Adi1, Tad1), along with the transporter Mtt1 and a plasma membrane transporter (Itp1) for secreting the final product, are organized in a gene cluster. oup.comuniprot.org The expression of this cluster is controlled by a pathway-specific transcription factor, Ria1. nih.gov The Tad1 enzyme is notable as it belongs to the aspartase/fumarase superfamily but constitutes a novel type of decarboxylase within this family. oup.comresearchgate.net In U. maydis, the itaconic acid can be further converted by a cytochrome P450 monooxygenase (Cyp3) into 2-hydroxyparaconate. uniprot.org

| Organism | Secondary Metabolite | Key Enzymes | Pathway Description | Reference |

|---|---|---|---|---|

| Ustilago maydis | Itaconic acid, 2-Hydroxyparaconate | Aconitate-Δ-isomerase (Adi1), trans-Aconitate decarboxylase (Tad1), Cytochrome P450 monooxygenase (Cyp3) | cis-Aconitate is isomerized to trans-aconitate by Adi1. trans-Aconitate is then decarboxylated by Tad1 to form itaconic acid. Itaconic acid can be further oxidized by Cyp3 to 2-hydroxyparaconate. | oup.comnih.govresearchgate.netuniprot.org |

| Saccharomyces cerevisiae, Escherichia coli | trans-Aconitate methylester | trans-Aconitate methyltransferase (TMT1) | Methylates trans-aconitate to reduce its inhibitory effect on aconitase, thus regulating the TCA cycle. | researchgate.netmdpi.comuniprot.org |

Interactions with Ion Channels and Transporters (mechanistic, non-clinical)

The transport of trans-aconitate(3-) and its precursors across cellular membranes is a critical, mechanistically controlled process mediated by specific transporter proteins, particularly in microorganisms.

In bacteria, dedicated systems have evolved for the uptake and assimilation of trans-aconitic acid (TAA) from the environment. nih.govresearchgate.net In the soil bacterium Bacillus velezensis, a TAA-inducible regulatory system has been identified. nih.govoup.com This system comprises the tar operon, which is activated by the regulator TarR in the presence of TAA. nih.govresearchgate.net The operon includes the gene for TarB, a membrane transporter protein responsible for importing TAA into the cell. nih.govresearchgate.netoup.com Once inside, the TAA is isomerized to cis-aconitic acid by the enzyme TarA, allowing it to enter the central TCA cycle. nih.govresearchgate.net This assimilation system provides a competitive growth advantage to the bacteria in soil environments. nih.govresearchgate.net

A similar system exists in the nematode pathogen Bacillus thuringiensis. This bacterium produces TAA as a virulence factor. nih.gov The biosynthesis involves an aconitate isomerase (TbrA), and its secretion is mediated by a specific membrane transporter, TbrB. nih.gov

In the fungus Ustilago maydis, the biosynthesis of itaconic acid from trans-aconitate involves a coordinated network of transporters. oup.comnih.gov The process begins with the transport of the precursor, cis-aconitate, from the mitochondrial matrix, where it is generated by the TCA cycle, into the cytosol. This step is facilitated by a mitochondrial tricarboxylic acid transporter, Mtt1. nih.govnih.govuniprot.org After cytosolic conversion to itaconic acid via the trans-aconitate intermediate, the final product is secreted out of the cell by a major facilitator superfamily (MFS) transporter, Itp1. uniprot.org

In Pseudomonas aeruginosa, the tripartite TctCBA system, encoded within the opdH operon, is primarily responsible for the transport of both citrate and cis-aconitate, the direct precursor to trans-aconitate. biorxiv.org While direct transport of trans-aconitate by this system was not explicitly detailed, the transport of its immediate isomer highlights the specific mechanisms bacteria employ to internalize these tricarboxylic acids.

Currently, there is limited direct evidence in the reviewed literature detailing mechanistic interactions of trans-aconitate(3-) with ion channels. The focus of non-clinical research has been predominantly on its role as a substrate for specific membrane transporter proteins that facilitate its movement across the lipid bilayer, a process essential for its metabolic roles.

| Organism | Transporter/System | Substrate(s) | Function | Reference |

|---|---|---|---|---|

| Bacillus velezensis | TarB | trans-Aconitic acid | Imports trans-aconitic acid from the environment into the cytosol for catabolism. | nih.govresearchgate.netoup.com |

| Bacillus thuringiensis | TbrB | trans-Aconitic acid | Exports trans-aconitic acid out of the cell, where it acts as a nematicidal virulence factor. | nih.gov |

| Ustilago maydis | Mtt1 | cis-Aconitate | Transports cis-aconitate from the mitochondria to the cytosol, providing the precursor for trans-aconitate synthesis. | nih.govnih.govuniprot.org |

| Itp1 (MFS Transporter) | Itaconate | Exports the final secondary metabolite product, itaconate, out of the fungal cell. | uniprot.org | |

| Pseudomonas aeruginosa | TctCBA system | Citrate, cis-Aconitate | Imports TCA cycle intermediates, including the direct precursor of trans-aconitate, into the cell. | biorxiv.org |

Regulation of Trans Aconitate 3 Metabolism

Transcriptional and Translational Control of Related Enzymes

The primary enzyme associated with aconitate metabolism is aconitase. In mammals, this enzyme exists in two isoforms: a mitochondrial (mAco) and a cytosolic (cAco) form, which are encoded by separate genes. github.io The expression of these genes is subject to regulation that responds to the cell's metabolic state.

In bacteria like Bacillus subtilis, the synthesis of aconitase is inducible by its substrate, citrate (B86180), and its precursors. nih.gov Conversely, the presence of glutamate, a downstream product of the Krebs cycle, represses aconitase synthesis. nih.gov This represents a classic feedback loop where the end product of a pathway inhibits the expression of an enzyme early in the pathway. This induction by citrate can even partially overcome catabolite repression. nih.gov

A fascinating level of post-transcriptional control exists, particularly for cytosolic aconitase (Aco1). In response to low cellular iron levels, cAco undergoes a conformational change, losing its iron-sulfur cluster and its enzymatic activity. github.ioasm.org In this apo-form, it functions as Iron Regulatory Protein 1 (IRP1). asm.orgmdpi.com As IRP1, it binds to specific stem-loop structures on messenger RNAs (mRNAs) known as iron-responsive elements (IREs). asm.orgnih.gov Binding to an IRE at the 5' untranslated region (UTR) of an mRNA, such as that for ferritin (an iron storage protein) or mitochondrial aconitase (Aco2), blocks the initiation of translation, thereby reducing protein synthesis. mdpi.comnih.gov Conversely, binding to IREs in the 3' UTR of the transferrin receptor mRNA stabilizes the transcript, leading to increased synthesis of the receptor and enhanced iron uptake into the cell. mdpi.com This dual function of cAco/IRP1 provides a direct link between the enzymatic machinery of the Krebs cycle and the regulation of cellular iron homeostasis.

In some bacteria, aconitase proteins can also act as RNA-binding proteins, regulating the stability or translation of their own mRNA and other transcripts, creating a post-transcriptional positive autoregulation loop. asm.orgfrontiersin.org For instance, B. subtilis aconitase can bind to the 5' leader sequence of the mRNA for citrate synthase, destabilizing the transcript to prevent the overaccumulation of citrate. asm.org

Post-Translational Modifications Affecting Enzyme Activity

The activity of enzymes involved in trans-aconitate metabolism, particularly aconitase, is subject to significant regulation through post-translational modifications (PTMs). These modifications can rapidly and reversibly alter the enzyme's catalytic efficiency in response to cellular signals.

A primary mechanism of aconitase regulation is redox modification, specifically targeting its iron-sulfur [4Fe-4S] cluster. nih.govnih.gov This cluster is essential for catalytic activity but is highly sensitive to reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comnih.govresearchgate.net Oxidants can cause the reversible loss of a labile iron atom from the [4Fe-4S]2+ cluster, converting it to an inactive [3Fe-4S]+ form. asm.orgmdpi.com This inactivation switches the cytosolic aconitase from its enzymatic role to its RNA-binding function as IRP1. nih.govresearchgate.net Sustained exposure to ROS can lead to more permanent damage and degradation of the enzyme. nih.govresearchgate.net

Other PTMs that modulate aconitase activity include:

Nitrosylation and Thiolation: Cysteine residues, particularly those near the active site, can be modified by nitrosylation or thiolation, affecting enzyme function. nih.govnih.gov

Nitration: Tyrosine nitration is another oxidative modification that can impact aconitase activity. nih.govnih.gov

Acetylation: Lysine (B10760008) acetylation has been identified in both mammalian and bacterial aconitase isozymes. frontiersin.org Studies have shown that acetylation can have differential effects depending on the specific lysine residue and the aconitase isoform. For example, in E. coli, acetylation of K684 in AcnA decreases enzyme activity, while acetylation of K567 in AcnB increases it. frontiersin.org In mammalian mitochondrial aconitase, acetylation has been observed to enhance enzyme activity. frontiersin.org

Phosphorylation: Reversible phosphorylation has been described as a redox-independent PTM that can regulate aconitase activity. nih.govontosight.ai

These modifications allow the cell to rapidly tune the flux through the Krebs cycle and related pathways in response to oxidative stress and other metabolic cues.

Table 1: Post-Translational Modifications of Aconitase and their Effects

| Modification Type | Target Site(s) | Effect on Activity | Reference(s) |

| Oxidation | [4Fe-4S] cluster, Cysteine residues | Inactivation | researchgate.net, nih.gov, mdpi.com |

| Nitrosylation | Cysteine residues | Altered activity | nih.gov, nih.gov |

| Nitration | Tyrosine residues | Altered activity | nih.gov, nih.gov |

| Acetylation | Lysine residues (e.g., K684 in AcnA, K567 in AcnB) | Can increase or decrease activity | frontiersin.org |

| Phosphorylation | Serine/Threonine/Tyrosine residues | Altered activity | nih.gov, ontosight.ai |

Substrate Availability and Product Inhibition

The rate of reactions involving trans-aconitate(3-) is heavily influenced by the fundamental principles of enzyme kinetics, including the availability of substrates and inhibition by products. The enzyme aconitase, which interconverts citrate, cis-aconitate, and isocitrate, operates near equilibrium (ΔG≈0 kJ/mol). proteopedia.orgbu.edu This means its direction and rate are highly sensitive to the relative concentrations of these three tricarboxylic acids. proteopedia.org

Substrate Availability: The activity of aconitase is directly dependent on the supply of its substrate, citrate. bu.edu Increased availability of citrate will drive the forward reaction towards the formation of cis-aconitate and subsequently isocitrate. This is a general regulatory mechanism for the Krebs cycle, where enzymes are often activated by the availability of their substrates. bu.edu

Product Inhibition: The accumulation of products can inhibit enzymatic reactions. While aconitase itself is not a primary site for allosteric inhibition by molecules like ATP or NADH, its activity is indirectly controlled by the inhibition of downstream enzymes. ontosight.aiproteopedia.org The enzyme isocitrate dehydrogenase (IDH), which consumes isocitrate, is a key regulatory point. When IDH is inhibited (for example, by high levels of ATP and NADH), its substrate, isocitrate, accumulates. bu.edu Due to the reversible nature of the aconitase reaction, this buildup of isocitrate shifts the equilibrium back towards cis-aconitate and citrate. bu.edu This accumulation of citrate can then act as a feedback inhibitor on citrate synthase, the enzyme that produces it, and can be transported to the cytosol to inhibit phosphofructokinase, a key regulatory enzyme in glycolysis. bu.edu

Furthermore, trans-aconitate itself is a potent inhibitor of aconitase, particularly the mitochondrial isoform. frontiersin.orgfrontiersin.org This inhibition presents a potential "dead-end" for the metabolic step, as trans-aconitate is not readily converted to isocitrate by aconitase. frontiersin.org This inhibitory property suggests that the accumulation of trans-aconitate could serve as a regulatory signal, modulating the flux through the Krebs cycle. mdpi.com Tricarballylate (B1239880), a metabolite that can be formed from trans-aconitate by rumen microorganisms, also acts as a competitive inhibitor of aconitase. cambridge.org

Compartmentalization of trans-Aconitate(3-) Metabolism

The metabolism of trans-aconitate(3-) and its related compounds is spatially organized within eukaryotic cells, a principle known as metabolic compartmentalization. This separation into distinct organelles, primarily the mitochondria and the cytosol, allows for differential regulation and function of metabolic pathways. researchgate.net

In mammals, two distinct isoforms of aconitase exist:

Mitochondrial Aconitase (mAco or Aco2): Located within the mitochondrial matrix, mAco is a core component of the Krebs cycle. github.iomdpi.com Its primary role is to catalyze the isomerization of citrate to isocitrate, a crucial step for cellular respiration and ATP production. github.ionih.gov It also plays a role in mitochondrial DNA maintenance. github.io

Cytosolic Aconitase (cAco or Aco1): Found in the cytoplasm, cAco participates in metabolic pathways outside of the Krebs cycle. github.iomdpi.com It provides a mechanism for the interconversion of citrate and isocitrate in the cytosol, which is important for producing NADPH via cytosolic isocitrate dehydrogenase. github.io This NADPH is essential for biosynthetic processes like fatty acid synthesis and for regenerating antioxidants like glutathione. github.io As discussed previously, cAco also functions as the iron-regulatory protein IRP1, linking cytosolic metabolism to iron homeostasis. mdpi.com

The formation of trans-aconitate from cis-aconitate (an intermediate in the aconitase reaction) or directly from citrate can occur in either compartment. frontiersin.orgmdpi.com However, because trans-aconitate is a strong inhibitor of mitochondrial aconitase, its accumulation in the mitochondria could significantly impede the Krebs cycle. frontiersin.org Therefore, it is crucial that trans-aconitate is sequestered away from this enzyme, likely by being transported out of the mitochondria or into the vacuole in plant cells. frontiersin.orgfrontiersin.org The existence of specific transporters for tricarboxylic acids in the mitochondrial inner membrane facilitates the movement of these intermediates between compartments, allowing for regulated flux and communication between mitochondrial and cytosolic metabolic pools. semanticscholar.org This compartmentalization ensures that the Krebs cycle can proceed efficiently for energy production while allowing the cell to utilize citrate and its isomers for other essential functions in the cytosol.

Nutritional and Environmental Influences on trans-Aconitate(3-) Levels

The concentration of trans-aconitate(3-) in organisms is not static but is influenced by a range of external factors, including nutrition and environmental conditions. These factors can alter the expression and activity of metabolic enzymes or change the availability of precursor molecules.

Nutritional Influences:

Dietary Intake: Trans-aconitate is naturally present in various plants, including grasses, fruits, and vegetables like apples, grapes, and tomatoes. oup.comnightingalehealth.com Therefore, the diet can be a direct source of this compound.

Carbon Source: In microorganisms, the available carbon sources significantly affect the expression of Krebs cycle enzymes. nih.gov For example, the presence of citrate in the growth medium induces aconitase synthesis in Bacillus subtilis. nih.gov In ruminant animals, high dietary intake of plants rich in trans-aconitate can lead to its microbial conversion in the rumen to tricarballylate, a toxic analogue that inhibits aconitase. cambridge.org

Iron Availability: As cellular iron levels directly regulate the switch of cytosolic aconitase to its IRP1 form, iron deficiency is a major nutritional signal that affects aconitate metabolism post-transcriptionally. rockefeller.edu

Environmental Influences:

Oxidative Stress: Conditions that promote the generation of reactive oxygen species (ROS), such as exposure to toxins or intense metabolic activity, can lead to the oxidative inactivation of aconitase. mdpi.comresearchgate.net This makes aconitase a sensitive biomarker for oxidative stress. frontiersin.org

Aluminum Toxicity: In plants like maize, exposure to high levels of aluminum in the soil leads to increased accumulation of trans-aconitate in the roots. mdpi.com This is believed to be a defense mechanism, as the organic acid can chelate the toxic aluminum ions, mitigating their harmful effects. mdpi.com

Light: In barley leaves, light induces the activity of aconitate isomerase, the enzyme that converts cis-aconitate to trans-aconitate. frontiersin.org This suggests a role for trans-aconitate metabolism in processes related to photosynthesis. frontiersin.org

These findings illustrate that trans-aconitate levels are part of a dynamic system that responds to both the internal metabolic state and external environmental cues, playing roles in nutrient processing, stress response, and detoxification.

Mechanistic Implications of Trans Aconitate 3 in Metabolic Homeostasis and Dysregulation Strictly Non Clinical Focus

Associations with Inborn Errors of Metabolism (mechanistic studies in models)

Mechanistic studies in cellular and animal models have revealed associations between the accumulation of trans-aconitate-related metabolites and certain inborn errors of metabolism (IEMs), particularly those affecting mitochondrial energy metabolism.

In model systems, the accumulation of metabolites structurally related to trans-aconitate is often linked to enzyme deficiencies that impede the normal flow of the TCA cycle or oxidative phosphorylation. For instance, in models of IEMs that lead to deficiencies in electron transport chain (ETC) complex components, the oxidation of reduced cofactors like NADH is impaired. nih.gov This leads to an accumulation of NADH in the mitochondrial matrix, which in turn inhibits key TCA cycle enzymes. nih.gov This disruption prevents the normal metabolism of acetyl-CoA via the TCA cycle. nih.gov

A primary example is the "acetyl-CoA diversion pathway" described in models of secondary 3-methylglutaconic (3MGC) aciduria. nih.gov In this scenario, deficiencies unrelated to leucine (B10760876) catabolism but which interfere with TCA cycle activity cause acetyl-CoA to accumulate. This leads to the de novo formation of 3-hydroxy-3-methylglutaryl (HMG)-CoA, which is then converted to trans-3-methylglutaconyl-CoA (trans-3MGC-CoA), a compound structurally analogous to trans-aconitate. nih.gov This highlights a metabolic overflow mechanism where TCA cycle impairment, caused by various enzyme deficiencies, results in the production of these specific metabolites.

The biochemical hallmark of these metabolic dysregulations in research models is a distinct metabolite profile. Trans-aconitate itself is a potent competitive inhibitor of aconitase, the enzyme responsible for the isomerization of citrate (B86180) to isocitrate. researchgate.netcreative-enzymes.com Its accumulation, or the accumulation of its analogs, can therefore lead to a build-up of upstream metabolites, most notably citrate. researchgate.net

In models of IEMs like secondary 3MGC aciduria, the accumulation of acetyl-CoA in the mitochondrial matrix triggers a specific cascade. This leads to the formation of acetoacetyl-CoA and subsequently HMG-CoA, which serves as the precursor for trans-3MGC-CoA. nih.gov The subsequent hydrolysis of these intermediates results in the characteristic excretion of organic acids observed in these conditions. nih.govmedchemexpress.com Chromatographic methods have been developed to profile these organic acids, including cis- and trans-aconitate, in biological samples from such models. researchgate.net

Table 1: Metabolite Profile Changes in a Model of TCA Cycle Disruption

| Metabolite | Change in Concentration | Mechanistic Implication | Reference |

|---|---|---|---|

| Acetyl-CoA | Increase | Impeded entry into the TCA cycle due to downstream enzyme deficiency or inhibition. | nih.gov |

| Citrate | Increase | Accumulation due to inhibition of aconitase by trans-aconitate. | researchgate.net |

| trans-Aconitate | Increase | Spontaneous conversion from cis-aconitate or direct production; inhibits aconitase. | researchgate.netcreative-enzymes.com |

| HMG-CoA | Increase | Formed from the condensation of excess acetyl-CoA and acetoacetyl-CoA. | nih.gov |

| NADH | Increase | Reduced oxidation by the ETC due to complex deficiencies, leading to TCA cycle inhibition. | nih.gov |

Specific Enzyme Deficiencies

Roles in Cellular Energy Imbalance Models

Trans-aconitate is a key player in models of cellular energy imbalance primarily through its potent inhibition of mitochondrial aconitase (Aco2). creative-enzymes.comtandfonline.com Aconitase is a critical enzyme in the TCA cycle, which is central to cellular energy production. nih.gov By catalyzing the conversion of citrate to isocitrate, it facilitates a key step in the pathway that generates reducing equivalents (NADH and FADH₂) for ATP production via oxidative phosphorylation. nih.gov

Contributions to Pathophysiological Mechanisms in Model Systems (e.g., microbial virulence, plant stress response, non-human animal models)

Studies across diverse biological systems have demonstrated that trans-aconitate(3-) contributes to various pathophysiological and adaptive mechanisms.

Microbial Virulence and Adaptation: In the soil bacterium Bacillus thuringiensis, trans-aconitic acid acts as a virulence factor against nematodes. mdpi.com Furthermore, some bacteria have evolved sophisticated systems to utilize trans-aconitate as a carbon source, which is critical for their environmental survival and competitiveness. oup.com For example, Bacillus velezensis possesses a regulatory system that senses and catabolizes trans-aconitate, allowing it to import and isomerize it to the central metabolite cis-aconitic acid. oup.comnih.gov This assimilation ability provides a significant growth and competitive advantage in the soil environment. oup.comnih.gov The detoxification of trans-aconitate is also a crucial survival mechanism. In Escherichia coli and Saccharomyces cerevisiae, the enzyme trans-aconitate methyltransferase esterifies trans-aconitate, which significantly reduces its toxicity as an aconitase inhibitor. mdpi.comresearchgate.netuniprot.org

Plant Stress Response: Many plant species, particularly grasses, accumulate high levels of trans-aconitate in response to environmental challenges. mdpi.com This accumulation serves multiple purposes, including the storage of fixed carbon, balancing cellular redox levels, and regulating the TCA cycle. mdpi.com It also functions as an antifeedant, conferring a survival advantage against pests. mdpi.comresearchgate.netencyclopedia.pub In the model plant Arabidopsis thaliana, the aconitase 3 (ACO3) enzyme is a critical component of the mitochondrial dysfunction response (MDR). nih.govoup.com Studies show that under stress conditions like UV-B irradiation or treatment with the mitochondrial inhibitor antimycin A, the expression and phosphorylation of ACO3 increase, contributing to stress tolerance. nih.govoup.comcnr.it This highlights aconitase and its substrates as key regulators of stress signaling and metabolic balance in plants. nih.gov

Non-human Animal Models: In animal models, the manipulation of aconitase activity, which is directly inhibited by trans-aconitate, provides insight into metabolic disease mechanisms. Knockdown of the mitochondrial aconitase gene in Drosophila results in reduced locomotor activity, increased cell death in the brain, and a shortened lifespan, demonstrating that the enzyme's function is essential for viability and normal physiological function. tandfonline.com In a rat dopaminergic cell line (N27) used as a model for neurotoxicity, knockdown of mitochondrial aconitase was shown to be protective against paraquat-induced cell death by decreasing ROS production and lowering metabolic function. nih.gov Furthermore, studies in animal kidney cortex have shown that trans-aconitate can cause the accumulation of citrate, indicating its potential to disrupt metabolic homeostasis in specific tissues. researchgate.net These models are crucial for understanding the systemic and tissue-specific consequences of altered trans-aconitate metabolism. taconic.commdpi.comxiahepublishing.comnih.gov

Table 2: Pathophysiological and Adaptive Roles of trans-Aconitate in Model Systems

| Model System | Role/Effect of trans-Aconitate | Mechanistic Implication | Reference(s) |

|---|---|---|---|

| Bacteria (B. thuringiensis) | Acts as a virulence factor. | Enhances pathogenicity against nematodes. | mdpi.com |

| Bacteria (B. velezensis) | Assimilated as a carbon source. | Provides a competitive growth advantage in the soil environment. | oup.comnih.gov |

| Plants (Grasses, Arabidopsis) | Accumulates during stress. | Functions in carbon storage, redox balance, and as an antifeedant; involved in mitochondrial dysfunction signaling for stress tolerance. | mdpi.comoup.comnih.gov |

| Fruit Fly (Drosophila) | Inhibition of its target (aconitase) is modeled by gene knockdown. | Aconitase activity is essential for lifespan and neurological function. | tandfonline.com |

| Rat (N27 Cell Line) | Inhibition of its target (aconitase) is modeled by gene knockdown. | Modulates susceptibility to oxidative stress-induced neurotoxicity. | nih.gov |

Modulation of Mitochondrial Function in Research Models

Trans-aconitate(3-) directly modulates mitochondrial function, primarily through its interaction with mitochondrial aconitase (Aco2), an iron-sulfur protein highly sensitive to its environment. creative-enzymes.comnih.gov

Inhibition of Aco2 by trans-aconitate directly impacts the TCA cycle, causing a bottleneck at the citrate-to-isocitrate step. mdpi.commdpi.com This disrupts the production of reducing equivalents (NADH) from the first span of the cycle, which in turn can alter the electron flow through the electron transport chain and affect ATP synthesis. nih.govmdpi.com Aconitase itself is exceptionally vulnerable to inactivation by mitochondrial ROS, such as superoxide (B77818). nih.govmdpi.com This inactivation releases iron from its [4Fe-4S] cluster, which can participate in Fenton chemistry to produce highly damaging hydroxyl radicals, further compromising mitochondrial integrity. nih.gov

Consequently, the activity level of mitochondrial aconitase is frequently employed in research models as a sensitive indicator of mitochondrial oxidative stress. mdpi.com In models of Friedreich's Ataxia, aconitase activity is severely diminished, underscoring its critical role in mitochondrial health. mdpi.com Studies in various cell models demonstrate that factors leading to aconitase inactivation result in significant mitochondrial dysfunction, including decreased respiratory capacity and altered mitochondrial morphology. nih.govmdpi.comjci.org

Table 3: Effects of trans-Aconitate/Aconitase Modulation on Mitochondrial Function in Research Models

| Mitochondrial Parameter | Observed Effect in Model Systems | Mechanistic Explanation | Reference(s) |

|---|---|---|---|

| Aconitase Activity | Decreased | Competitive inhibition by trans-aconitate; oxidative inactivation by ROS. | creative-enzymes.commdpi.com |

| TCA Cycle Flux | Decreased | Blockade of the citrate-to-isocitrate conversion. | nih.govmdpi.com |

| ROS Production | Increased | Inactivation of aconitase can release Fe2+, promoting Fenton reactions. | nih.gov |

| ATP Synthesis | Decreased (inferred) | Reduced supply of NADH and FADH₂ to the electron transport chain. | nih.gov |

| Mitochondrial Respiration | Decreased | Reduced substrate supply to the electron transport chain. | nih.gov |

Advanced Analytical Methodologies for Trans Aconitate 3 Research

Spectroscopic Techniques for Detection and Quantification

Spectroscopic methods are fundamental in the study of trans-aconitate(3-) for both its identification and quantitative measurement. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and concentration of trans-aconitate. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Detailed Research Findings:

¹H NMR Spectroscopy: In proton NMR spectra of trans-aconitic acid, distinct signals corresponding to its different protons can be observed. For instance, at 500 MHz in water at a pH of 3.50, characteristic shifts are seen at approximately 3.74 ppm and 6.93 ppm. nih.gov The integration of these signals allows for the quantification of trans-aconitate. koreamed.org The chemical shifts are highly sensitive to the solvent and pH of the medium. nih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in trans-aconitate gives a distinct signal. bhu.ac.in For example, in a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum recorded at 600 MHz in water at pH 7.0, correlations between protons and their directly attached carbons are observed at shifts of approximately 6.58 ppm (¹H) to 133.98 ppm (¹³C) and 3.44 ppm (¹H) to 39.88 ppm (¹³C). nih.gov The interpretation of proton-coupled ¹³C NMR spectra can be complex due to large coupling constants. bhu.ac.in

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals, confirming the structure of trans-aconitate. mdpi.com These techniques help in elucidating the connectivity between atoms within the molecule.

Quantitative NMR (qNMR): qNMR is a reliable method for determining the concentration of trans-aconitate without the need for an identical reference compound, often using a certified internal standard. koreamed.org

Interactive Data Table: Representative NMR Data for trans-Aconitate

| Nucleus | Technique | Frequency (MHz) | Solvent | pH | Chemical Shift (ppm) | Reference |

| ¹H | 1D NMR | 500 | Water | 3.50 | 3.74, 6.93 | nih.gov |

| ¹³C | ¹H-¹³C HSQC | 600 | Water | 7.00 | 133.98, 39.88 | nih.gov |

Mass spectrometry (MS) is a highly sensitive analytical technique used for the detection and quantification of trans-aconitate by measuring its mass-to-charge ratio (m/z). researchgate.netoup.com It is often coupled with a separation technique like chromatography.

Detailed Research Findings:

Ionization and Detection: In negative ion mode, trans-aconitate (as trans-aconitic acid) is typically detected as the deprotonated molecule [M-H]⁻ at an m/z of 173. researchgate.netoup.com This precursor ion can then be subjected to fragmentation for more specific detection.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) is used to generate a characteristic fragmentation pattern for trans-aconitate, which enhances its identification. acdlabs.com The collision-induced dissociation of the [M-H]⁻ ion of trans-aconitic acid (m/z 173) commonly results in product ions from successive decarboxylation events (loss of CO₂), leading to fragments with m/z values of 129 and 85. researchgate.netoup.com Another significant fragment ion is observed at m/z 111, resulting from dehydration followed by decarboxylation. researchgate.net

High-Resolution Mass Spectrometry: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the exact mass of trans-aconitate and its fragments with high accuracy, aiding in its unambiguous identification, especially in complex biological matrices. oup.com

Interactive Data Table: Common Mass Spectrometry Fragments for trans-Aconitate

| Precursor Ion [M-H]⁻ (m/z) | Collision Energy (V) | Product Ion (m/z) | Proposed Neutral Loss | Reference |

| 173 | 10 | 129 | CO₂ | |

| 173 | 10 | 111 | H₂O + CO₂ | |

| 173 | 10 | 85 | 2CO₂ | |

| 173 | 40 | 129 | CO₂ | |

| 173 | 40 | 85 | 2CO₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation Techniques

Chromatography is essential for separating trans-aconitate from other structurally similar compounds and interfering substances in a sample prior to its detection. This separation is crucial for accurate quantification.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of trans-aconitate in various biological and environmental samples due to its high sensitivity and selectivity. researchgate.netacs.org

Detailed Research Findings:

Chromatographic Separation: Various LC methods have been developed to separate trans-aconitate from its isomer, cis-aconitate, and other related organic acids. acs.org Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase ion-pairing chromatography are commonly used. nih.gov For example, a HILIC column can achieve baseline separation of cis- and trans-aconitate. acs.orgresearchgate.net

Mobile Phases: The choice of mobile phase is critical for achieving good separation. Typical mobile phases consist of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. acs.org

Detection: Following separation by LC, the eluent is introduced into the mass spectrometer. Targeted analysis is often performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for trans-aconitate (e.g., 173 -> 129 or 173 -> 85) are monitored, providing high specificity and sensitivity. acs.org This technique allows for quantification down to nanomolar levels. nih.gov

Gas chromatography (GC) can also be used for the analysis of trans-aconitate, but it requires a chemical modification step called derivatization because trans-aconitate is a non-volatile compound. phenomenex.comnist.gov

Detailed Research Findings:

Derivatization: To make trans-aconitate volatile for GC analysis, it must be derivatized. phenomenex.com A common method is silylation, where the acidic protons are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netthermofisher.comnih.gov Another approach is esterification to form methyl or benzyl (B1604629) esters. nih.govacs.org

Separation and Detection: The derivatized trans-aconitate is then separated on a GC column, often a non-polar or medium-polar column like one with a 5% phenyl methylpolysiloxane stationary phase. thermofisher.com Detection is typically performed using a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (GC-MS). nih.govnih.gov

GC-MS Analysis: In GC-MS, the derivatized trans-aconitate provides a characteristic mass spectrum. For example, the trimethylsilyl derivative of trans-aconitic acid shows specific fragment ions that can be used for its identification and quantification. nih.gov

Interactive Data Table: Comparison of Chromatographic Techniques for trans-Aconitate Analysis

| Technique | Derivatization Required? | Typical Column | Advantages | Disadvantages | Reference |

| LC-MS | No | HILIC, Reversed-Phase | High sensitivity and specificity, suitable for complex matrices. | Can have matrix effects, isomer separation can be challenging. | researchgate.netacs.orgnih.gov |

| GC-MS | Yes (e.g., silylation) | Non-polar (e.g., 5% phenyl polysiloxane) | High resolution, robust, established libraries. | Requires derivatization, which adds a step and potential for error. | researchgate.netnih.govnih.gov |

Liquid Chromatography (LC) hyphenated with MS